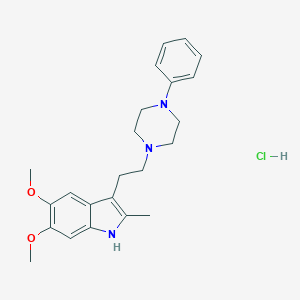
Oxypertine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxypertine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the butyrophenone family of drugs, which are known for their antipsychotic properties. Oxypertine hydrochloride has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of oxypertine hydrochloride is not fully understood. It is thought to act by blocking dopamine receptors in the brain, which can help to reduce symptoms of psychosis. Oxypertine hydrochloride has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
Oxypertine hydrochloride has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can help to improve mood and reduce symptoms of psychosis. Oxypertine hydrochloride has also been shown to have anti-inflammatory properties, which may be due to its effects on the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using oxypertine hydrochloride in laboratory experiments is that it has a well-established synthesis method, making it relatively easy to obtain. Oxypertine hydrochloride has also been extensively studied, so there is a large body of literature available on its effects. One limitation of using oxypertine hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on oxypertine hydrochloride. One area of interest is its potential use as an anti-inflammatory agent. Oxypertine hydrochloride has been shown to have anti-inflammatory properties in vitro, but more research is needed to determine its efficacy in vivo. Another area of interest is its effects on dopamine receptor function. Further research is needed to fully understand the mechanism of action of oxypertine hydrochloride and its potential use as an antipsychotic drug.
Synthesis Methods
The synthesis of oxypertine hydrochloride involves a series of chemical reactions. The starting material is 2-bromo-1-phenylbutan-1-one, which is reacted with sodium ethoxide to form the corresponding enolate. This enolate is then reacted with 1,2-dimethoxybenzene to form the desired product, oxypertine. The hydrochloride salt of oxypertine can be prepared by reacting oxypertine with hydrochloric acid.
Scientific Research Applications
Oxypertine hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential use as an antipsychotic drug, as well as for its effects on dopamine receptor function. Oxypertine hydrochloride has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
properties
CAS RN |
17506-66-0 |
|---|---|
Product Name |
Oxypertine hydrochloride |
Molecular Formula |
C23H30ClN3O2 |
Molecular Weight |
416 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18;/h4-8,15-16,24H,9-14H2,1-3H3;1H |
InChI Key |
USAPVNXIZYFWLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CC[NH+]3CCN(CC3)C4=CC=CC=C4.[Cl-] |
Other CAS RN |
17506-66-0 40523-01-1 |
synonyms |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



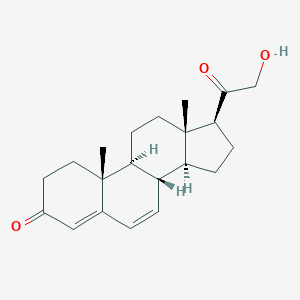

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
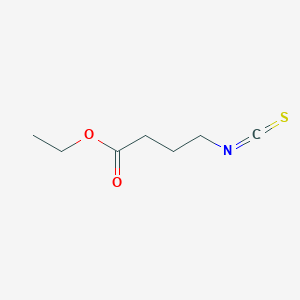
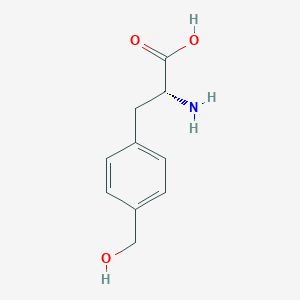


![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
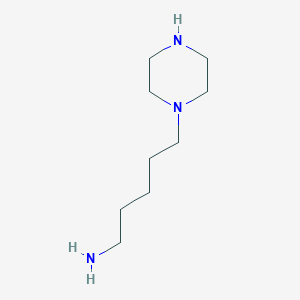
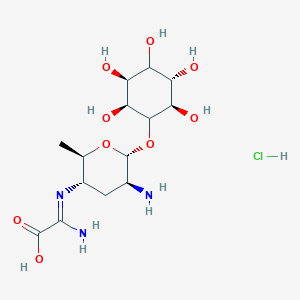
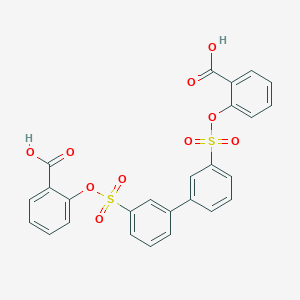
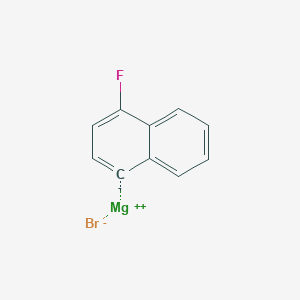
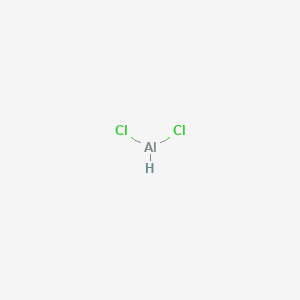
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)